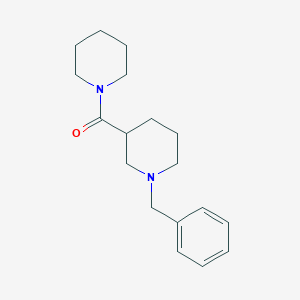
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug. It is a derivative of ketamine, which is a widely used anesthetic drug. DCK has gained popularity in the research community due to its unique properties and potential applications.
Mecanismo De Acción
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a role in pain transmission, learning, and memory. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone binds to the receptor and blocks the flow of ions, which leads to a decrease in neuronal activity. This results in the anesthetic, analgesic, and sedative effects of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone.
Biochemical and Physiological Effects:
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal survival and plasticity. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has also been shown to decrease the levels of pro-inflammatory cytokines, which are proteins that play a role in inflammation. Additionally, (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has several advantages for use in lab experiments. It has a high potency and a long duration of action, which makes it a valuable tool for studying the mechanisms of action of dissociative anesthetics. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone is also relatively easy to synthesize and purify. However, there are some limitations to the use of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone is a controlled substance, which means that it is subject to legal restrictions.
Direcciones Futuras
There are several future directions for research on (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone. One area of research is the development of analogs of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone that have improved properties, such as increased potency and decreased toxicity. Another area of research is the study of the long-term effects of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone on the central nervous system. Additionally, there is a need for more research on the mechanisms of action of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone and other dissociative anesthetics. This could lead to the development of new treatments for pain, depression, and other neurological disorders.
Métodos De Síntesis
The synthesis of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone involves the reaction of 1-(1-phenylcyclohexyl)piperidine with benzyl chloride to form (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, analgesic, and sedative properties. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has also been shown to have antidepressant and anti-inflammatory effects. Its unique properties make it a valuable tool for studying the mechanisms of action of dissociative anesthetics.
Propiedades
Fórmula molecular |
C18H26N2O |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(1-benzylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(20-12-5-2-6-13-20)17-10-7-11-19(15-17)14-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
Clave InChI |
MLOHPDFHPUZMAS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B247255.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)